3-Azabicyclo[4.2.1]nonan-4-one
Description
A Core Component of Biologically Active Natural Products
The bicyclo[4.2.1]nonane skeleton is found in a number of natural compounds with significant biological properties. acs.orgmdpi.comsemanticscholar.orgresearchgate.netsemanticscholar.org These natural products often serve as inspiration for the development of new synthetic methodologies and as leads in drug discovery programs.
The versatility of the bicyclo[4.2.1]nonane framework is showcased by its presence in a range of terpenoids and their metabolites. mdpi.comsemanticscholar.orgresearchgate.net Examples of such compounds include:
Longifolene: A tricyclic sesquiterpene that is a constituent of the essential oil of certain pine species. acs.orgmdpi.comsemanticscholar.orgresearchgate.netsnnu.edu.cn
Longicamphoric acid: A derivative of longifolene. acs.orgmdpi.comsemanticscholar.orgresearchgate.netsnnu.edu.cnuoi.gr
Secolongifolenediol: Another metabolite related to longifolene. ucla.eduacs.orgmdpi.comsemanticscholar.orgresearchgate.net
Mediterraneols: A group of marine diterpenoids isolated from the brown alga Cystoseira mediterranea. ucla.eduacs.orgmdpi.comsemanticscholar.orgresearchgate.netthieme-connect.comthieme-connect.com These compounds have demonstrated inhibitory effects on sea urchin sperm mobility and mitotic cell division. thieme-connect.com
Culmorin: A sesquiterpenoid fungal metabolite. acs.orgmdpi.comsemanticscholar.orgresearchgate.net
The development of efficient synthetic routes to the bicyclo[4.2.1]nonane core is of significant interest for accessing these and other related natural products. acs.orgsemanticscholar.orgresearchgate.net
The Structural Heart of Potent Alkaloids
The nitrogen-containing counterpart, the 9-azabicyclo[4.2.1]nonane core, is a key structural feature of several important alkaloids. researchgate.netmdpi.comresearchgate.netacs.org These compounds often exhibit potent pharmacological activities, particularly as agonists of nicotinic acetylcholine (B1216132) receptors. researchgate.netmdpi.com
The 9-azabicyclo[4.2.1]nonane skeleton is the central framework for a class of alkaloids with significant neurological effects. researchgate.netmdpi.com Notable examples include:
Anatoxin-a: A potent neurotoxin produced by certain species of cyanobacteria. researchgate.netmdpi.comnih.gov It is a powerful agonist of the nicotinic acetylcholine receptor. nih.gov The core homotropane moiety of anatoxin-a is the 9-azabicyclo[4.2.1]nonane ring system. nih.gov
Pinnamine: A marine alkaloid isolated from the bivalve Pinna muricata. Its structure incorporates a 9-azabicyclo[4.2.1]nonane core fused to a dihydro-γ-pyrone ring.
Bis-homo-epibatidine: A synthetic analogue of the potent analgesic epibatidine, which also contains the 9-azabicyclo[4.2.1]nonane framework. researchgate.netmdpi.comacs.orgresearchgate.net
The synthesis of analogues containing the 9-azabicyclo[4.2.1]nonane cage is an active area of research for the development of potential therapeutic agents for neurological disorders. mdpi.comsmolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[4.2.1]nonan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-6-1-2-7(3-6)5-9-8/h6-7H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQZRCQWFKNJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Azabicyclic Systems: Versatile Intermediates and Scaffolds in Synthesis
Established Reaction Pathways for Bicyclo[4.2.1]nonane Core Formation
The construction of the bicyclo[4.2.1]nonane skeleton, the fundamental structure of 3-azabicyclo[4.2.1]nonan-4-one, relies on established and innovative synthetic routes. These pathways are designed to efficiently create the bridged bicyclic system.
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a powerful and frequently employed strategy for the synthesis of complex cyclic systems from a single precursor molecule. This approach is particularly effective for creating the strained architecture of the azabicyclo[4.2.1]nonanone framework.
The intramolecular Mannich reaction is a key method for constructing the 1-azabicyclo[4.2.1]nonan-5-one core. researchgate.netresearchgate.net This reaction typically involves the cyclization of an amine with an aldehyde or ketone, often mediated by acid. For instance, the Lewis acid-mediated intramolecular Mannich reaction between an azocinone and a 3-formylindole has been investigated for the synthesis of actinophyllic acid. researchgate.net This specific reaction yielded a single diastereomer of the 1-azabicyclo[4.2.1]nonan-5-one framework. researchgate.netresearchgate.net However, the stereochemistry of the product was not always the desired one for the natural product synthesis. researchgate.netnih.gov
Another approach involves an aza-Cope/Mannich rearrangement. This has been successfully used to convert a 3-vinylpiperidine (B15227093) to a 1-azabicyclo[4.2.1]nonan-5-one. nih.gov The development of stereoselective intramolecular Mannich cyclizations, sometimes utilizing chiral auxiliaries, has also been a focus of research to control the stereochemical outcome. beilstein-journals.org
Table 1: Examples of Intramolecular Mannich Reactions for Azabicyclo[4.2.1]nonanone Synthesis
| Precursors | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Azocinone and 3-formylindole | Lewis acid | 1-Azabicyclo[4.2.1]nonan-5-one derivative | Not specified | researchgate.net |
| Formaldiminium derivative of homoallyl amine | Not specified | Pentacyclic ketone with 1-azabicyclo[4.2.1]nonan-5-one core | Efficient | nih.gov |
| Keto aldehydes and β-keto acids | Organocatalyzed (L-proline) | 1-Substituted homotropanones | Not specified | researchgate.net |
Transannular cyclizations offer a distinct route to bridged azabicyclic ketones. cdnsciencepub.com This method involves the intramolecular interaction within a medium-sized ring, such as an eight-membered ring, to form a bicyclic system. A notable example is the cyclization of cyclic N-chloroamines. cdnsciencepub.com The solvolysis of N-chloroamines of enol ethers or ethylene (B1197577) ketals in an acidic medium can efficiently produce bridged azabicyclic ketones where the nitrogen is adjacent to a bridgehead carbon. cdnsciencepub.com
For example, the cyclization of N-chloro-N-methylcyclooct-4-enamine in the presence of catalysts can yield nitrogen-bridged bicyclic compounds. researchgate.net The reaction is believed to proceed through the formation of an intermediate that facilitates the ring closure. cdnsciencepub.com The conditions for these reactions, including the choice of solvent and acid, are critical for achieving high yields and selectivity. cdnsciencepub.com
Table 2: Transannular Cyclization of N-Chloroamines
| Starting Material | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Enol ether N-chloroamines | Trifluoroacetic acid | Bridged azabicyclic ketones | cdnsciencepub.com |
| Ethylene ketal N-chloroamines | Trifluoroacetic acid - methanol (B129727) | Bridged azabicyclic ketones | cdnsciencepub.com |
| N-chloro-N-methylcyclooct-4-enamine | Various catalysts and solvents | 2-Substituted, nitrogen-bridged bicyclic compounds | researchgate.net |
The synthesis of homotropanes, which are 9-azabicyclo[4.2.1]nonane derivatives, can be achieved through the intramolecular cyclization of aminocyclooctanols. le.ac.uk This method takes advantage of the equilibrium that can exist between a 4-hydroxycyclooctanone and its bicyclic tautomer. le.ac.uk Similarly, 4-aminocyclooctanones can exist in equilibrium with their bicyclic forms. The position of this equilibrium can be influenced by factors such as temperature and substitution. le.ac.uk This approach provides a direct route to the homotropane skeleton.
Multicomponent Reaction Approaches (e.g., Ugi Reaction in related Azabicyclo[4.2.0]octanone Synthesis)
Multicomponent reactions (MCRs), such as the Ugi reaction, are highly efficient processes that combine three or more starting materials in a single step to form a complex product. wikipedia.orgorganic-chemistry.org The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgchemistnotes.com While direct synthesis of this compound via the Ugi reaction is not extensively documented, the principles of this reaction are applied in the synthesis of related azabicyclic structures, such as azabicyclo[4.2.0]octanones. wikipedia.org The versatility of the Ugi reaction allows for the generation of diverse molecular libraries by varying the starting components. wikipedia.orgchemistnotes.com
The reaction is typically exothermic and proceeds quickly in polar, aprotic solvents like DMF, although methanol and ethanol (B145695) have also been used successfully. wikipedia.org The final step of the reaction, a Mumm rearrangement, is irreversible and drives the reaction sequence to completion. wikipedia.org
Cycloaddition Reaction Paradigms
Cycloaddition reactions are a powerful tool for the construction of cyclic and bicyclic systems. The [6π + 2π] cycloaddition reaction is particularly relevant for the synthesis of the bicyclo[4.2.1]nona-2,4,7-triene skeleton, which can be a precursor to the saturated this compound system.
These reactions often involve the use of a transition metal catalyst, such as cobalt or titanium complexes. nih.govmdpi.comacs.org For example, the cobalt(I)-catalyzed [6π + 2π] cycloaddition of N-carbocholesteroxyazepine to alkynes has been used to synthesize novel 9-azabicyclo[4.2.1]nona-2,4,7-trienes with high yields. mdpi.com Similarly, the cycloaddition of 2-tropylcyclohexanone with allenes or alkynes, catalyzed by a Co(acac)₂(dppe)/Zn/ZnI₂ system, affords substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes. nih.gov
Table 3: Cycloaddition Reactions for Bicyclo[4.2.1]nonane Synthesis
| Reactants | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Tropylcyclohexanone and terminal allenes | Co(acac)₂(dppe)/Zn/ZnI₂ | (E)-Bicyclo[4.2.1]nona-2,4-dienes | 79-88% | nih.gov |
| 2-Tropylcyclohexanone and terminal alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | Bicyclo[4.2.1]nona-2,4,7-trienes | 70-89% | nih.gov |
| N-Carbocholesteroxyazepine and terminal alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | 9-Azabicyclo[4.2.1]nona-2,4,7-trienes | 79-95% | mdpi.com |
| 1-Substituted 1,3,5-cycloheptatrienes and alkynes | Ti(acac)₂Cl₂-Et₂AlCl or Co(acac)₂(dppe)/Zn/ZnI₂ | Bicyclo[4.2.1]nona-2,4,7-trienes | 72-88% | acs.org |
[6π + 2π] Cycloaddition
The [6π + 2π] cycloaddition has emerged as a powerful tool for constructing the bicyclo[4.2.1]nonane skeleton. This approach typically involves the reaction of a six-π-electron system, such as a cycloheptatriene (B165957) derivative, with a two-π-electron component like an alkyne or allene.
A notable application of [6π + 2π] cycloaddition is the reaction of 2-tropylcyclohexanone with allenes and alkynes, catalyzed by a cobalt(I) complex. This method was developed to access functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes, which are carbocyclic analogues of the azabicyclononane system. The reaction is effectively catalyzed by a three-component system, Co(acac)₂ (dppe)/Zn/ZnI₂, affording the desired bicyclic products in high yields, typically ranging from 70% to 89%. Current time information in Bangalore, IN.beilstein-journals.org
The reaction with terminal allenes proceeds under specific conditions (10 mol % Co(acac)₂(dppe), 30 mol % Zn, 20 mol % ZnI₂ in 1,2-dichloroethane (B1671644) at 60 °C) to yield (E)-bicyclo[4.2.1]nona-2,4-dienes. Current time information in Bangalore, IN. Similarly, the cyclocodimerization with terminal alkynes under identical catalytic conditions produces a variety of substituted bicyclo[4.2.1]nona-2,4,7-trienes. Current time information in Bangalore, IN. This methodology demonstrates the synthetic potential of using substituted cyclohexanones as precursors for complex bicyclic systems. Current time information in Bangalore, IN.
Table 1: Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone with Allenes Current time information in Bangalore, IN.
| Allene Substituent (R) | Product | Yield (%) |
|---|---|---|
| n-Bu | (E)-9-(1-Oxocyclohexan-2-yl)-7-(butylidene)bicyclo[4.2.1]nona-2,4-diene | 88 |
| Ph | (E)-9-(1-Oxocyclohexan-2-yl)-7-(phenylmethylidene)bicyclo[4.2.1]nona-2,4-diene | 82 |
| Cy | (E)-9-(1-Oxocyclohexan-2-yl)-7-(cyclohexylmethylidene)bicyclo[4.2.1]nona-2,4-diene | 79 |
To directly construct the azabicyclic core, cobalt(I)-catalyzed [6π + 2π] cycloaddition of N-substituted azepines with various π-systems serves as an efficient and direct route. This reaction has been successfully applied to N-carbethoxy, N-phenoxy, and N-carbocholesteroxyazepines, reacting them with terminal alkynes, 1,3-diynes, and 1,2-dienes to form 9-azabicyclo[4.2.1]nonane derivatives. beilstein-journals.orgresearchgate.net The process is catalyzed by the same Co(acac)₂(dppe)/Zn/ZnI₂ system and provides a broad range of substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields, often between 75% and 96%. researchgate.netacs.org
For instance, the reaction of N-carbocholesteroxyazepine with terminal alkynes under optimized conditions (10 mol% Co(acac)₂(dppe), 30 mol% Zn, 20 mol% ZnI₂ in DCE at 60°C) yields the corresponding 9-azabicyclo[4.2.1]nona-2,4,7-trienes in yields ranging from 79% to 95%. le.ac.uk The reaction also proceeds efficiently with symmetric 1,3-diynes, affording the respective cycloadducts in yields of 77–90%. researchgate.netdeepdyve.comnih.gov These findings highlight the versatility of the cobalt catalyst in forging complex heterocyclic architectures from readily available azepine precursors. beilstein-journals.org
Table 2: Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition of N-Carbethoxyazepine with Alkynes researchgate.net
| Alkyne Substituent (R) | Product | Yield (%) |
|---|---|---|
| n-Bu | Ethyl 7-butyl-9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxylate | 96 |
| Ph | Ethyl 7-phenyl-9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxylate | 95 |
| SiMe₃ | Ethyl 7-(trimethylsilyl)-9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxylate | 93 |
| CH₂OH | Ethyl 7-(hydroxymethyl)-9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxylate | 82 |
| CO₂Me | Ethyl 7-(methoxycarbonyl)-9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxylate | 75 |
Nitroso-Cycloaddition to Cycloalkadienes
The hetero-Diels-Alder reaction, specifically the cycloaddition of a nitroso compound with a cyclic diene, represents a classical and effective strategy for building the foundational framework of azabicyclic systems. The reaction between a nitroso dienophile and a 1,3-cycloheptadiene (B1346008) generates a 3,6-dihydro-2H-1,2-oxazine ring system. beilstein-journals.orgbeilstein-journals.org This bicyclic oxazine (B8389632) is a key intermediate that can be further transformed into the desired azabicyclo[4.2.1]nonane core through subsequent chemical manipulations, such as reductive N-O bond cleavage.
Acylnitroso compounds, often generated in situ from hydroxamic acids via oxidation, are highly reactive dienophiles for this purpose. rsc.org For example, the Diels-Alder reaction between 1,3-cycloheptadiene and benzyl (B1604629) nitrosoformate (an acylnitroso equivalent) has been shown to produce intermediates that serve as precursors for the construction of the 8-azabicyclo[3.2.1]octane (tropane) ring system, a close structural relative. le.ac.ukgrafiati.com A similar strategy employing cycloaddition with 1,3-cyclooctadiene (B162279) has been used to access the 9-azabicyclo[4.2.1]nonane skeleton. le.ac.uk This general pathway, involving the [4+2] cycloaddition of a transient nitroso species with a seven-membered cyclic diene followed by rearrangement or reduction, provides a viable, albeit less direct, route to the 3-azabicyclo[4.2.1]nonane system. beilstein-journals.orgnih.gov
Advanced Catalytic Systems in Azabicyclo[4.2.1]nonan-4-one Synthesis
Transition Metal-Catalyzed Processes
Modern synthetic approaches heavily rely on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. In the context of azabicyclononane synthesis, cobalt-based systems have proven to be particularly effective.
The three-component catalytic system comprising cobalt(II) acetylacetonate (B107027) [Co(acac)₂], 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), zinc powder (Zn), and zinc iodide (ZnI₂) is paramount in the synthesis of bicyclo[4.2.1]nonane systems via [6π + 2π] cycloaddition. Current time information in Bangalore, IN.le.ac.ukresearchgate.netgrafiati.com In this system, Co(acac)₂ serves as the catalyst precursor, which is reduced in situ by zinc powder to the active cobalt(I) species. The dppe ligand stabilizes the low-valent cobalt center, and ZnI₂ acts as a crucial additive or co-catalyst that enhances catalytic activity. Current time information in Bangalore, IN.nih.gov
This catalytic system has demonstrated broad applicability, successfully promoting the cycloaddition of both carbo- and heterocyclic seven-membered rings (cycloheptatrienes and azepines) with a wide array of alkynes, allenes, and diynes. Current time information in Bangalore, IN.beilstein-journals.orgresearchgate.net The reactions are typically conducted under mild conditions, such as heating at 60°C in a chlorinated solvent like 1,2-dichloroethane (DCE), and consistently deliver high yields of the desired bicyclic products. le.ac.ukdeepdyve.com The reliability and effectiveness of the Co(acac)₂(dppe)/Zn/ZnI₂ system make it a cornerstone of modern synthetic strategies targeting the (aza)bicyclo[4.2.1]nonane core. nih.gov
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki and Stille Reactions for Enantiopure Derivatives)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming carbon-carbon bonds and have been effectively utilized in the synthesis of enantiopure derivatives of the azabicyclo[4.2.1]nonane system. uni-duesseldorf.deacs.orgnobelprize.org These methods are particularly valuable for introducing aryl and heteroaryl moieties onto the bicyclic framework.
A key strategy involves the synthesis of a vinyl triflate from an N-protected 9-azabicyclo[4.2.1]nonan-2-one. uni-duesseldorf.deacs.org This vinyl triflate serves as a versatile electrophilic partner in subsequent cross-coupling reactions.
In the Suzuki reaction , an organoboron compound, such as 3-diethylboranylpyridine, is coupled with the vinyl triflate in the presence of a palladium catalyst. uni-duesseldorf.deacs.org This approach has been successfully employed to introduce a 3-pyridyl unit into the bulky homotropane moiety. uni-duesseldorf.de
The Stille reaction offers a complementary approach, utilizing organostannane reagents. For instance, tributylstannyl diazines have been coupled with the same vinyl triflate intermediate to introduce various diazine rings (pyridazine, pyrimidine, and pyrazine) onto the azabicyclo[4.2.1]nonane scaffold. uni-duesseldorf.deacs.org The choice of catalyst and ligands, such as a combination of Pd(OAc)₂ and XPhos, can be crucial for achieving high yields. nih.gov
These palladium-catalyzed methods have proven instrumental in the synthesis of a series of enantiopure anatoxinoids, demonstrating their utility in creating complex and pharmacologically relevant molecules. uni-duesseldorf.deacs.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Azabicyclo[4.2.1]nonane Derivatives
| Coupling Reaction | Reactants | Catalyst System | Product | Yield (%) | Reference |
| Suzuki | Vinyl triflate of N-protected 9-azabicyclo[4.2.1]nonan-2-one, 3-diethylboranylpyridine | Pd(PPh₃)₄ | N-protected 2-(3-pyridyl)-9-azabicyclo[4.2.1]non-2-ene | Not specified | uni-duesseldorf.de |
| Stille | Vinyl triflate of N-protected 9-azabicyclo[4.2.1]nonan-2-one, Tributylstannyl pyridazine | Pd(PhCN)₂Cl₂ / Ph₃As | N-protected 2-(4-pyridazinyl)-9-azabicyclo[4.2.1]non-2-ene | 71 | uni-duesseldorf.de |
| Stille | Vinyl triflate of N-protected 9-azabicyclo[4.2.1]nonan-2-one, Tributylstannyl pyrimidine | Pd(PhCN)₂Cl₂ / Ph₃As | N-protected 2-(5-pyrimidinyl)-9-azabicyclo[4.2.1]non-2-ene | 72 | uni-duesseldorf.de |
| Stille | Vinyl triflate of N-protected 9-azabicyclo[4.2.1]nonan-2-one, Tributylstannyl pyrazine | Not specified | N-protected 2-(2-pyrazinyl)-9-azabicyclo[4.2.1]non-2-ene | 51 | uni-duesseldorf.de |
Titanium-Catalyzed Cycloadditions
Titanium-catalyzed cycloaddition reactions have emerged as an effective method for constructing the bicyclo[4.2.1]nonane skeleton. acs.org Specifically, [6π + 2π] cycloadditions of 1,3,5-cycloheptatriene derivatives with alkynes, catalyzed by titanium complexes, provide access to bicyclo[4.2.1]nona-2,4,7-trienes. acs.org While the direct synthesis of the this compound core via this method is not explicitly detailed in the provided information, the construction of the parent carbocyclic framework is a crucial first step.
Research has shown that catalytic systems such as Ti(acac)₂Cl₂-Et₂AlCl can facilitate these transformations, leading to high yields of the desired bicyclic products. acs.org The resulting bicyclo[4.2.1]nona-2,4,7-trienes can be considered as precursors that could potentially be converted to the target azabicyclic ketone through subsequent chemical modifications.
Table 2: Titanium-Catalyzed [6π + 2π] Cycloaddition for Bicyclo[4.2.1]nonane Systems
| Cycloheptatriene Derivative | Alkyne | Catalytic System | Product Type | Yield (%) | Reference |
| 1-Substituted 1,3,5-cycloheptatrienes | Various alkynes | Ti(acac)₂Cl₂-Et₂AlCl | Substituted bicyclo[4.2.1]nona-2,4,7-trienes | 72-88 | acs.org |
Other Metal Catalysis (e.g., Molybdenum, Rhodium, Platinum)
Beyond palladium and titanium, other transition metals such as molybdenum, rhodium, and platinum have been employed in catalytic reactions to construct the bicyclo[4.2.1]nonane framework, which is the carbocyclic analogue of the azabicyclo[4.2.1]nonane system. acs.orgnih.gov These catalytic cycloaddition reactions of 1,3,5-cycloheptatriene and its derivatives are valuable strategies for creating the core bicyclic structure. acs.orgnih.gov
For instance, platinum-catalyzed hydroformylation/cyclization of limonene (B3431351) has been reported to produce bicyclo[3.3.1]nonane derivatives, showcasing the potential of platinum in synthesizing bicyclic systems. rsc.org While this is a different bicyclic system, it highlights the utility of platinum catalysis in cyclization reactions. More directly relevant, Pt-catalyzed cycloaddition reactions of 1,3,5-cycloheptatriene are mentioned as a method for forming the bicyclo[4.2.1]nonane skeleton. acs.orgnih.gov Similarly, molybdenum and rhodium have also been used to catalyze the cycloaddition reactions of 1,3,5-cycloheptatriene. acs.orgnih.gov
The synthesis of platinum single atoms stabilized in a molybdenum carbide (MoC) substrate has been achieved through a high-temperature arc discharge method. nih.gov This novel catalyst has shown efficiency in selective hydrogenation reactions, indicating the potential for developing new catalytic systems for various organic transformations. nih.gov
Table 3: Other Metal-Catalyzed Reactions for Bicyclic Systems
| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |
| Molybdenum | Cycloaddition | 1,3,5-Cycloheptatriene derivatives | Bicyclo[4.2.1]nonanes | acs.orgnih.gov |
| Rhodium | Cycloaddition | 1,3,5-Cycloheptatriene derivatives | Bicyclo[4.2.1]nonanes | acs.orgnih.gov |
| Platinum | Cycloaddition | 1,3,5-Cycloheptatriene derivatives | Bicyclo[4.2.1]nonanes | acs.orgnih.gov |
| Platinum/Tin | Hydroformylation/Cyclization | Limonene | Bicyclo[3.3.1]non-7-en-2-ol | rsc.org |
Asymmetric Synthesis Approaches for Enantiopure Azabicyclo[4.2.1]nonan-4-one Derivatives
The development of asymmetric syntheses to produce enantiopure this compound derivatives is of great interest, particularly for applications in medicinal chemistry. uni-duesseldorf.de While the provided search results primarily focus on the synthesis of related azabicyclic systems, the principles can be extended to the target compound.
One notable approach is the chirospecific synthesis of (+)-anatoxin from D-glutamic acid, which yields enantiomerically pure material. researchgate.net This synthesis involves key steps such as a decarbonylative iminium ion cyclization and the introduction of an enone moiety. researchgate.net Although this leads to a different azabicyclic system, it demonstrates the use of chiral starting materials to achieve enantiopure products.
Another relevant example is the asymmetric synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acid, which also starts from glutamic acid and involves steps like a DMAP-catalyzed cyclization and an asymmetric Simmons-Smith reaction. sioc-journal.cn
For the 9-azabicyclo[4.2.1]nonane system, enantiopure derivatives have been prepared using palladium-catalyzed cross-coupling reactions on enantiopure starting materials. uni-duesseldorf.deacs.org The key is to start with an enantiomerically pure N-protected 9-azabicyclo[4.2.1]nonan-2-one, which then allows for the synthesis of enantiopure final products. uni-duesseldorf.deacs.org
Table 4: Asymmetric Synthesis Approaches for Related Azabicyclic Systems
| Target Molecule/System | Chiral Source/Method | Key Steps | Reference |
| (+)-Anatoxin | D-Glutamic acid | Decarbonylative iminium ion cyclization | researchgate.net |
| 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid | Glutamic acid | Asymmetric Simmons-Smith reaction | sioc-journal.cn |
| Enantiopure 9-azabicyclo[4.2.1]non-2-ene derivatives | Enantiopure N-protected 9-azabicyclo[4.2.1]nonan-2-one | Palladium-catalyzed Suzuki and Stille cross-coupling | uni-duesseldorf.deacs.org |
Development of Efficient One-Pot Synthetic Methods
One-pot synthetic methods offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. For the synthesis of azabicyclic systems, several one-pot methodologies have been developed.
A three-component [3+2] cycloaddition reaction, followed by reduction and lactamization, has been developed as a one-pot methodology for the diastereoselective synthesis of a 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. tharaka.ac.ke This approach demonstrates the power of tandem reactions in rapidly building molecular complexity from simple starting materials.
Cobalt-catalyzed [6π + 2π] cycloaddition of N-substituted azepines to alkynes has also been developed as an efficient one-pot synthesis for some substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes and 9-azabicyclo[4.2.1]nona-2,4-dienes. mdpi.com This method utilizes a three-component catalytic system of Co(acac)₂(dppe)/Zn/ZnI₂. mdpi.com
While not directly for the this compound system, an efficient one-pot synthesis of 2,3,6,7,9-pentaazabicyclo[3.3.1]nonanes has been achieved via a Mannich-like reaction catalyzed by N,N-dimethylformamide dimethylacetal. acs.org This highlights the broader applicability of one-pot strategies in the synthesis of various azabicyclic frameworks.
Table 5: One-Pot Synthetic Methods for Azabicyclo[4.2.1]nonane and Related Systems
| Target System | Reaction Type | Key Features | Reference |
| 3,9-Diazabicyclo[4.2.1]nonane scaffold | [3+2] Cycloaddition / Reduction / Lactamization | Three-component, diastereoselective | tharaka.ac.ke |
| 9-Azabicyclo[4.2.1]nona-2,4,7-trienes and -dienes | Cobalt(I)-catalyzed [6π + 2π] cycloaddition | One-pot, uses Co(acac)₂(dppe)/Zn/ZnI₂ catalyst | mdpi.com |
| 2,3,6,7,9-Pentaazabicyclo[3.3.1]nonanes | Mannich-like reaction | N,N-dimethylformamide dimethylacetal catalyzed | acs.org |
Mechanistic Investigations of Reactions Involving the 3 Azabicyclo 4.2.1 Nonan 4 One System
Elucidation of Reaction Pathways
Understanding [6π + 2π] Cycloaddition Mechanisms
The [6π + 2π] cycloaddition reaction is a powerful method for constructing bicyclic systems, including the azabicyclo[4.2.1]nonane core. Mechanistic studies have predominantly focused on the synthesis of the 9-azabicyclo[4.2.1]nonane isomer through the reaction of N-substituted azepines with various alkynes and allenes. nih.govresearchgate.net
This transformation is frequently catalyzed by a three-component system, typically Co(acac)₂ (dppe)/Zn/ZnI₂. nih.govmdpi.com The reaction proceeds by coordinating the cobalt catalyst to the 6π system of the azepine and the 2π system of the alkyne or allene, facilitating the cycloaddition to form the bridged bicyclic product. These reactions are noted for their high efficiency, producing a range of functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes and -dienes in high yields. nih.govdntb.gov.ua For example, the cycloaddition of N-carbocholesteroxyazepine with various terminal alkynes using this cobalt-based catalytic system yields the corresponding 9-azabicyclo[4.2.1]nona-2,4,7-trienes in yields ranging from 79–95%. nih.gov
| Entry | Alkyne Partner | Product | Yield (%) |
| 1 | 1-Hexyne | Cholesteryl (1S,6R)-7-butyl-9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxylate | 91% |
| 2 | Phenylacetylene | Cholesteryl (1S,6R)-7-phenyl-9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxylate | 95% |
| 3 | 3,3-Dimethyl-1-butyne | Cholesteryl (1S,6R)-7-tert-butyl-9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxylate | 89% |
| 4 | 4-Pentynenitrile | Cholesteryl (1S,6R)-7-(3-cyanopropyl)-9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxylate | 82% |
| Table 1: Examples of Cobalt-Catalyzed [6π + 2π] Cycloaddition for the Synthesis of 9-Azabicyclo[4.2.1]nonane Derivatives. Data sourced from nih.gov. |
While this mechanism is well-established for the 9-aza isomer, its application to form the 3-azabicyclo[4.2.1]nonan-4-one skeleton is not described in the surveyed literature.
Analysis of Intramolecular Mannich Reaction Mechanisms
The intramolecular Mannich reaction is a classic and effective method for the synthesis of nitrogen-containing heterocyclic compounds. The reaction involves the nucleophilic addition of an enol or enolate to an iminium cation, which is formed in situ from an amine and a carbonyl compound. This strategy has been successfully applied to the synthesis of isomers of the target compound, such as the 1-azabicyclo[4.2.1]nonan-5-one core. researchgate.net
In a study aimed at the synthesis of the alkaloid actinophyllic acid, a Lewis acid-mediated intramolecular Mannich reaction was employed. The reaction between an azocinone and a 3-formylindole resulted in a single diastereomer of the 1-azabicyclo[4.2.1]nonan-5-one framework. researchgate.net A similar strategy, known as the aza-Cope/Mannich rearrangement, has also been used to transform 3-vinylpiperidine (B15227093) precursors into the 1-azabicyclo[4.2.1]nonan-5-one system. scispace.com The key mechanistic step is the intramolecular cyclization of an iminium ion, which dictates the stereochemical outcome of the bicyclic product. organic-chemistry.org
Study of Transannular Participation in Cyclizations
Transannular reactions, which involve the formation of a bond across a medium-sized ring, are a key mechanistic pathway for the formation of bicyclic systems from monocyclic precursors. The bicyclo[4.2.1]nonane skeleton can be formed from cyclooctane (B165968) derivatives through such pathways.
Research has shown that 4-hydroxycyclooctanone exists in equilibrium with its bicyclic hemiketal tautomer. le.ac.uk A parallel phenomenon is observed in amino-ketone systems; 4-aminocyclooctanones, which are isomers of the precursors to this compound, also exhibit this behavior, existing in a temperature- and substituent-dependent equilibrium with their bicyclic tautomers. le.ac.uk This intramolecular cyclization represents a direct example of transannular participation, where the nitrogen atom of the amino group attacks the carbonyl carbon across the eight-membered ring to form the bridged bicyclic structure.
Furthermore, transannular participation of an initially added cyanamido group is observed in the reaction of 1,5-cyclooctadiene (B75094) with cyanamide (B42294) and N-bromosuccinimide, leading to a mixture of 9-azabicyclo[4.2.1]nonane and 9-azabicyclo[3.3.1]nonane derivatives. le.ac.uk
Characterization of Reactive Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient reactive intermediates.
In the context of the intramolecular Mannich reaction , the key reactive intermediate is a cyclic iminium ion . This electrophilic species is formed from the condensation of an amine and a carbonyl group and is the direct precursor to the cyclization event that forms the bicyclic ring system.
For metal-catalyzed [6π + 2π] cycloadditions , the mechanism is proposed to involve organometallic intermediates. In cobalt-catalyzed reactions, a cobaltacyclopentadiene or a related metallacycle complex formed from the azepine and alkyne is a likely intermediate that precedes the final reductive elimination to yield the bicyclic product.
In certain transannular cyclizations , specific reactive intermediates have been proposed. For instance, the oxidation of some amine precursors with peracids is suggested to proceed through an oxoammonium cation . beilstein-journals.org The close proximity of this highly reactive group to an allyl hydrogen can result in hydride abstraction, forming a carbocation that subsequently cyclizes to the bicyclic system. beilstein-journals.org In other systems, radical intermediates have been shown to undergo transannular cyclization to form the bicyclo[4.2.1]nonane framework.
Structural Elucidation and Stereochemical Aspects of 3 Azabicyclo 4.2.1 Nonan 4 One and Its Analogues
Conformational Analysis of the Bicyclic System
The bicyclo[4.2.1]nonane ring system is comprised of a five-membered ring and a seven-membered ring sharing two bridgehead carbons. While the five-membered ring has limited flexibility, the seven-membered ring is known to be conformationally mobile.
The seven-membered carbocyclic ring is not as well-defined conformationally as a six-membered ring. It can exist in several low-energy conformations, including chair, boat, and various twist-chair and twist-boat forms. gla.ac.uk The presence of the fused five-membered ring and the lactam functionality in 3-Azabicyclo[4.2.1]nonan-4-one introduces constraints that will influence the conformational preference of the seven-membered ring.
Table 4: Potential Conformations of the Seven-Membered Ring in the Bicyclo[4.2.1]nonane System
| Conformation | Key Features | Expected Stability |
| Chair | Generally a lower energy conformation for cycloheptane. | Often the predominant form in related systems. le.ac.uk |
| Twist-Chair | A flexible form that avoids some eclipsing interactions of the pure chair. | A likely contributor to the conformational equilibrium. |
| Boat / Twist-Boat | Generally higher in energy due to torsional strain and transannular interactions. | May be present in equilibrium or as a transition state for interconversion. gla.ac.uk |
Influence of Substituents on Conformational Preferences
The conformational behavior of the 3-azabicyclo[4.2.1]nonane skeleton is significantly dictated by the nature and position of its substituents. The seven-membered ring's flexibility allows it to adopt various conformations, with the energetic landscape being highly sensitive to steric and electronic influences.
Research on azabicyclo[4.2.1]nonanes substituted at position 2 with hydroxyl groups indicates that the conformational equilibrium is delicately balanced. cdnsciencepub.com Due to the flexibility of the seven-membered ring, pure chair and boat forms are generally disfavored in substituted systems. Instead, experimental observations are better accounted for by proposing the adoption of gauche conformations. cdnsciencepub.com In contrast, for unsubstituted oxabicyclo[4.2.1]nonane compounds, the conformational equilibrium may be shifted more towards the boat form of the seven-membered ring. cdnsciencepub.com The presence of substituents introduces steric interactions that destabilize simple, idealized conformations, leading to these more complex twisted or gauche arrangements.
Investigation of Conformational Equilibria
The conformational equilibria in azabicyclo[4.2.1]nonane systems are a key area of investigation, often explored through spectroscopic methods like Nuclear Magnetic Resonance (NMR). The flexibility of the larger ring is a primary factor driving these equilibria. Carbon-13 NMR studies have been particularly insightful, providing detailed information about the conformational dynamics of these bicyclic structures. cdnsciencepub.com For substituted 2-hydroxy-azabicyclo[4.2.1]nonanes, analysis of NMR data suggests that the molecule exists in an equilibrium of conformations, with pure chair and boat forms being excluded in favor of gauche forms. cdnsciencepub.com
In closely related systems, such as 4-aminocyclooctanones which can exist in equilibrium with their bicyclic 9-azabicyclo[4.2.1]nonane tautomers, the position of this equilibrium is influenced by factors like temperature and substitution patterns. le.ac.uk The incorporation of a double bond into the eight-membered ring, for instance, was found to increase the preference for the bicyclic form. le.ac.uk This demonstrates that even subtle structural modifications can significantly shift the conformational or tautomeric balance within these systems.
Stereochemical Control and Diastereoselectivity in Synthetic Routes
The construction of the this compound scaffold with specific stereochemical outcomes is a significant synthetic challenge. The control of relative stereochemistry during ring formation is paramount for accessing specific isomers with desired biological or chemical properties.
Control of Diastereomeric Formation in Intramolecular Reactions
Intramolecular reactions are a cornerstone for assembling the bicyclic framework, and achieving diastereocontrol is a central theme. For example, in synthetic efforts toward the natural product actinophyllic acid, which contains a 1-azabicyclo[4.2.1]nonan-5-one core, intramolecular Mannich reactions were explored. These reactions, however, initially yielded the incorrect trans stereochemistry, highlighting the challenge in establishing the desired cis relationship between key substituents. researchgate.net
A successful strategy for controlling stereochemistry in the synthesis of the related homotropane (9-azabicyclo[4.2.1]nonane) ring system involved an intramolecular nitroso-cycloaddition with 1,3-cyclooctadiene (B162279). This approach reliably provided the required cis-stereochemistry for the 1,4-aminoalcohol precursor, which could then be cyclized to form the bicyclic amine. le.ac.uk This demonstrates how the choice of reaction strategy is critical for pre-determining the stereochemical outcome in the final bicyclic product.
Formation and Characterization of Syn/Anti Stereoisomers
The synthesis of substituted bicyclo[4.2.1]nonane systems often results in the formation of diastereomers, which are frequently described as syn and anti stereoisomers. These isomers differ in the relative orientation of a substituent at a bridge or bridgehead position with respect to the rest of the bicyclic framework.
In the cobalt(I)-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone with allenes or alkynes, substituted bicyclo[4.2.1]nonadienes and trienes were formed as mixtures of syn and anti stereoisomers. nih.govacs.org These isomers differ in the orientation of the cyclohexanone (B45756) substituent at the bridging carbon atom. For instance, in the phenyl-substituted product, X-ray diffraction revealed that in the syn-isomer, the keto group of the cyclohexanone ring points toward the phenyl-substituted part of the bicyclic system, while in the anti-isomer, it points away from it. nih.govacs.org These cycloaddition reactions typically yielded the syn and anti isomers in ratios close to 1:1, as shown in the table below. nih.govacs.org
| Allene Substituent (R) | Product | Syn/Anti Ratio | Total Yield (%) |
|---|---|---|---|
| Hexyl | 3a | 1:1 | 88 |
| Phenyl | 3b | 1:1 | 79 |
| Benzyl (B1604629) | 3c | 1:1 | 81 |
Data sourced from Cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions. nih.govacs.org
Determination of Relative Stereochemistries
Unambiguous determination of the relative stereochemistry of newly synthesized this compound analogues and related structures is crucial. The primary methods employed for this purpose are advanced NMR spectroscopy and single-crystal X-ray diffraction.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful NMR technique used to establish the spatial proximity of protons, which in turn defines the relative stereochemistry. For the syn and anti isomers of bicyclo[4.2.1]nonadienes, NOESY spectra were instrumental in their assignment. nih.govacs.org For example, the syn-stereoisomer exhibited cross-correlation peaks between protons C(1)H and C(11)H₂, while the anti-isomer showed correlations between C(6')H and C(11')H₂ protons, providing clear evidence for the different spatial arrangements. nih.gov
Single-crystal X-ray diffraction provides the most definitive structural evidence. researchgate.net It allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms, confirming the relative configuration of all stereocenters. This technique was used to conclusively identify the structures of syn and anti isomers formed in cycloaddition reactions and to confirm the stereochemical outcome of intramolecular Mannich reactions that yielded a single diastereomer. researchgate.netacs.org
Atropisomerism and Rotameric States
Atropisomerism is a form of axial chirality arising from restricted rotation around a single bond, leading to stereoisomers that can be isolated or that interconvert. nih.gov This phenomenon is common in sterically hindered biaryls and amides. nih.gov While stable atropisomers in the this compound parent structure are not documented, the related phenomenon of slowly interconverting rotameric states has been observed in highly substituted analogues.
Rotamers are conformational isomers that arise from restricted rotation around a single bond. In certain N-substituted 9-azabicyclo[4.2.1]nonane derivatives, restricted rotation around the N-C(O) amide bond or an N-aryl bond can lead to the existence of distinct rotamers that are observable on the NMR timescale at room temperature.
Specifically, in the synthesis of 9-azabicyclo[4.2.1]nona-2,4-diene-9-carboxylates bearing a bulky cholesteryl group on the nitrogen atom, the resulting products were found to exist as two distinct N–(CO)O–cholesteryl rotamers. acs.orgsemanticscholar.org This was evidenced by the appearance of a double set of signals in their ¹H and ¹³C NMR spectra. acs.org Similarly, a 2-(4-pyridazinyl)-9-azabicyclo[4.2.1]non-2-ene derivative also displayed the presence of two rotamers in its ¹³C NMR spectrum.
| Compound | Observation | Method |
|---|---|---|
| Cholesteryl 7-[(E)-Heptylidene]-9-azabicyclo[4.2.1]nona-2,4-diene-9-carboxylate | Exists as two N–(CO)O–cholesteryl rotamers | ¹H NMR, ¹³C NMR acs.orgsemanticscholar.org |
| Cholesteryl 7-[(E)-Phenylmethylidene]-9-azabicyclo[4.2.1]nona-2,4-diene-9-carboxylate | Exists as two N–(CO)O–cholesteryl rotamers | ¹H NMR, ¹³C NMR acs.org |
| (1R)-2-(4-Pyridazinyl)-9-azabicyclo[4.2.1]non-2-ene | Shows major and minor rotamers | ¹³C NMR |
This restricted rotation is due to the steric hindrance imposed by the large cholesteryl or pyridazinyl substituents, which creates a significant energy barrier to rotation around the nitrogen-carbonyl or nitrogen-aryl bond, making the individual rotamers stable enough to be distinguished by NMR spectroscopy.
Identification of Rotamers due to Hindered Rotation (e.g., N-(CO)OR1 rotamers)
The presence of an N-(CO)OR1 substituent, such as an N-carbocholesteroxy group, in analogues of the this compound framework introduces a significant steric barrier to rotation around the nitrogen-carbonyl carbon (N-C(O)) bond. This hindered rotation leads to the existence of two distinct rotameric forms, often in a nearly equal ratio. These rotamers are not diastereomers but are conformational isomers that interconvert at a rate slow enough to be detected on the NMR timescale at ambient or reduced temperatures.
In the case of substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes, which serve as close structural analogues, the presence of two N-(CO)O-cholesteryl rotamers has been unequivocally identified. nih.govresearchgate.netresearchgate.net The ¹H and ¹³C NMR spectra of these compounds exhibit a characteristic doubling of signals, with a double set of resonances appearing for the nuclei in the vicinity of the N-COOR1 group. nih.gov This observation of two distinct sets of signals in a 1:1 ratio is a clear indication of the presence of two stable, slowly exchanging rotameric conformations in solution. nih.govresearchgate.net The analysis of one- and two-dimensional NMR spectra is crucial for the definitive assignment of these doubled signals to the respective rotamers. nih.govresearchgate.netresearchgate.net
The table below illustrates the concept of signal doubling in the NMR spectra due to the presence of rotamers. The data is hypothetical and serves to demonstrate the principle.
| Proton/Carbon | Rotamer A Chemical Shift (ppm) | Rotamer B Chemical Shift (ppm) |
|---|---|---|
| H-2 | 6.15 | 6.25 |
| H-5 | 5.70 | 5.80 |
| C-2 | 125.0 | 125.5 |
| C-5 | 128.0 | 128.8 |
Temperature-Dependent NMR Studies for Rotameric Exchange and Energy Barrier Determination
To further investigate the dynamic equilibrium between the rotamers and to quantify the energy barrier associated with the hindered rotation, temperature-dependent NMR studies are employed. As the temperature of the sample is increased, the rate of interconversion between the rotamers also increases. This increased rate of exchange leads to a broadening of the initially sharp, separate signals for each rotamer in the NMR spectrum.
Upon further heating, a specific temperature known as the coalescence temperature (Tc) is reached. At this point, the rate of exchange becomes so rapid that the NMR spectrometer can no longer distinguish the individual rotamers, and the two separate signals merge into a single, broad peak. By analyzing the NMR spectra at various temperatures and identifying the coalescence temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.
For a 9-azabicyclo[4.2.1]nona-2,4,7-triene analogue, a coalescence temperature of 333 K was observed. nih.govresearchgate.net From this, the energy barrier for the hindered rotation around the amide bond was calculated to be approximately 17 kcal/mol. nih.govresearchgate.net This value is consistent with the energy barriers typically observed for restricted rotation in amide and carbamate (B1207046) systems.
The following table summarizes the key parameters obtained from a temperature-dependent NMR study.
| Parameter | Value |
|---|---|
| Coalescence Temperature (Tc) | 333 K |
| Calculated Energy Barrier (ΔG‡) | ~17 kcal/mol |
These temperature-dependent NMR studies provide invaluable insight into the dynamic conformational behavior of N-substituted this compound analogues, allowing for the quantitative determination of the rotational energy barrier and a deeper understanding of their stereochemical properties.
Advanced Derivatives and Heteroanalogues of 3 Azabicyclo 4.2.1 Nonan 4 One
Modifications and Substitutions on the Bicyclic Skeleton
The bicyclo[4.2.1]nonane core can be extensively modified through the introduction of functional groups and unsaturated bonds. These modifications are often achieved through catalytic cycloaddition reactions, which provide efficient pathways to complex molecular architectures.
A robust method for synthesizing functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes is the Cobalt(I)-catalyzed [6π + 2π] cycloaddition. nih.govacs.org This reaction typically involves the cyclocodimerization of a tropone (B1200060) derivative, such as 2-tropylcyclohexanone, or a substituted 1,3,5-cycloheptatriene with various alkynes and allenes. acs.orgmdpi.com
The use of a three-component catalytic system, commonly Co(acac)₂(dppe)/Zn/ZnI₂, facilitates the cycloaddition of terminal alkynes and allenes to the cycloheptatriene (B165957) core. nih.govmdpi.com This process yields new bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes with a variety of functional substituents, including nitrile, ester, acetyl, and phthalimide (B116566) groups, in high yields, typically ranging from 70% to 89%. nih.govacs.org For instance, the reaction of 2-tropylcyclohexanone with terminal alkynes under these conditions affords the corresponding substituted bicyclo[4.2.1]nona-2,4,7-trienes. acs.org Similarly, reacting 1-benzoylcycloheptatriene with terminal alkynes like hexyne-1 and 4-pentynenitrile produces O- and N-containing bicyclo[4.2.1]nona-2,4,7-trienes in yields of 80–84%. mdpi.comsemanticscholar.org These functionally substituted bicyclic compounds are valuable as key precursors in the synthesis of other complex molecules. mdpi.com
| Cycloheptatriene Reactant | Alkyne/Allene Reactant | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Tropylcyclohexanone | Terminal Alkynes (various substituents) | Bicyclo[4.2.1]nona-2,4,7-trienes | 70-89 | acs.org |
| 2-Tropylcyclohexanone | Allenes | Bicyclo[4.2.1]nona-2,4-dienes | 79-88 | nih.gov |
| 1-Benzoylcycloheptatriene | Hexyne-1 | (8-Butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone | 84 (total of two regioisomers) | mdpi.comsemanticscholar.org |
| 1-Benzoylcycloheptatriene | 4-Pentynenitrile | 4-(1-Benzoylbicyclo[4.2.1]nona-2,4,7-trien-8-yl)butanenitrile | 80 (total of two regioisomers) | mdpi.com |
The versatile bicyclo[4.2.1]nonane skeleton can be fused with complex natural product fragments, such as cholesterol, to create novel hybrid molecules. The synthesis of these derivatives has been successfully achieved through the catalytic [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with various unsaturated compounds. nih.govmdpi.com
Using the Co(acac)₂(dppe)/Zn/ZnI₂ three-component catalytic system, N-carbocholesteroxyazepine reacts with functionally substituted terminal alkynes, 1,2-dienes, and 1,3-diynes to produce previously undescribed 9-azabicyclo[4.2.1]nona-2,4,7-trienes and 9-azabicyclo[4.2.1]nona-2,4-dienes covalently bonded to a cholesterol moiety. nih.govacs.org These reactions proceed with high efficiency, affording the cholesterol-containing azabicycles in yields ranging from 79% to 95%. nih.govnih.gov The catalytic system is tolerant of a wide array of functional groups on the alkyne partner, including alkyl, phenyl, alcohol, nitrile, and ester groups. nih.gov This methodology provides a direct route to complex, heterofunctional molecules that combine the structural features of the azabicyclic core with the biochemical relevance of cholesterol. acs.org
| Reactant with N-carbocholesteroxyazepine | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Terminal Alkynes | 9-Azabicyclo[4.2.1]nona-2,4,7-trienes | 79-95 | nih.govmdpi.com |
| 1,4-Butynediol | 9-Azabicyclo[4.2.1]nona-2,4,7-triene | 80 | nih.gov |
| Terminal 1,2-Dienes | (E)-9-Azabicyclo[4.2.1]nona-2,4-dienes | 79-92 | acs.org |
| Symmetric 1,3-Diynes | 9-Azabicyclo[4.2.1]nona-2,4,7-trienes | 77-90 | acs.org |
Heteroatom Analogue Systems
Replacing the carbon atoms within the bicyclo[4.2.1]nonane skeleton with other heteroatoms such as sulfur or oxygen leads to the formation of heteroanalogues with distinct chemical and physical properties.
The sulfur-containing analogue, 9-thia-3-azabicyclo[4.2.1]nonan-4-one, represents a modification where the C9 bridgehead is replaced by a sulfur atom. While this compound is cataloged and identified by CAS Number 51030-34-3, detailed research findings and specific synthetic routes are not extensively documented in the available literature. The introduction of a sulfur atom into the bicyclic framework is expected to influence the molecule's conformation and reactivity.
Oxygen-containing analogues of the azabicyclo[4.2.1]nonane system have been synthesized through various routes. The synthesis of derivatives of the 9-oxabicyclo[4.2.1]nonane skeleton can be achieved from cycloocta-1,5-diene (B8815838) through transannular O-heterocyclization. researchgate.net For example, treatment of cycloocta-1,5-diene with peracids leads to mixtures of endo,endo-9-oxabicyclo[4.2.1]nonane-2,5-diol and endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol. researchgate.net
A more complex oxygen-containing analogue, 3,9-dioxa-7-azabicyclo[4.2.1]nonan-4-one, has been synthesized via a rearrangement mechanism. The synthetic precursor, a benzyloxymethyl-substituted 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, undergoes catalytic hydrogenation to remove the benzyl (B1604629) protecting group. The resulting hydroxymethyl intermediate then rearranges upon exposure to silica (B1680970) gel to yield the 3,9-dioxa-7-azabicyclo[4.2.1]nonan-4-one structure. rsc.org
Positional isomers, where the nitrogen atom and carbonyl group are located at different positions within the bicyclic system, represent another class of derivatives. An example is the 2-azabicyclo[4.2.1]nonan-3-one skeleton. The synthesis of a derivative, 2-acetyl-9-azabicyclo[4.2.1]nonan-3-one, has been reported. rsc.org This compound, described as a conformationally locked analogue of anatoxin-a, provides insight into the structural possibilities of this isomeric framework. rsc.org General synthetic strategies for related azabicyclic systems, such as the Beckmann or Schmidt rearrangements of bicyclic ketones, are established methods for constructing different azabicyclo-nonane isomers. nih.gov
Applications in Complex Organic Synthesis
Role as a Versatile Synthetic Intermediate and Molecular Scaffold
The azabicyclo[4.2.1]nonane framework, as exemplified by 3-azabicyclo[4.2.1]nonan-4-one, is a highly valued molecular scaffold in synthetic chemistry. nih.govacs.org Its conformational rigidity and defined spatial arrangement of substituents make it an ideal starting point for constructing intricate molecular architectures. Chemists utilize this scaffold as a versatile intermediate because its core structure can be elaborated through various chemical transformations to build more complex target molecules. acs.org The presence of the nitrogen atom and the ketone functionality in isomers like 1-azabicyclo[4.2.1]nonan-5-one provides reactive handles for further functionalization, enabling the strategic addition of other rings and side chains. scispace.com This controlled, stepwise approach is crucial in the total synthesis of natural products and the design of novel chemical entities. nih.gov The scaffold's utility is demonstrated in its application as a precursor for a wide range of compounds, from potent neurotoxins to complex indole (B1671886) alkaloids. researchgate.netnih.gov
Strategies for Natural Product Total Synthesis
The 9-azabicyclo[4.2.1]nonane cage is the key structural component of (+)-anatoxin-a, a potent agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.netresearchgate.net Consequently, the construction of this bicyclic system is a central focus in the total synthesis of anatoxin-a and its analogues. researchgate.net One effective strategy involves a cycloaddition of chlorosulfonyl isocyanate with cyclooctadiene, which, after protection of the nitrogen, yields a β-lactam. researchgate.net This intermediate undergoes a β-lactam ring opening and a subsequent transannular cyclization mediated by selenium to efficiently establish the bridged bicyclic framework of the natural product. researchgate.net Another approach utilizes a silver(I)-initiated intramolecular cyclization of a 6-allenic amine derivative to stereoselectively form a cis-2,5-disubstituted pyrrolidine, which serves as a crucial precursor to the p-toluenesulphonyl derivative of 9-azabicyclo[4.2.1]nonan-2-one, a key intermediate in the synthesis of the toxin. bath.ac.uk These methods highlight the importance of strategic ring-closing reactions to assemble the core scaffold of anatoxin-a.
| Synthetic Strategy for Anatoxin-a Scaffold | Key Reaction | Precursor Type | Resulting Intermediate |
| Ring Opening-Transannular Cyclization researchgate.net | Selenium-mediated cyclization | β-lactam | Azabicyclo[4.2.1]nonane skeleton |
| Intramolecular Allenic Amine Cyclization bath.ac.uk | Silver(I)-initiated cyclization | 6-allenic amine | cis-2,5-disubstituted pyrrolidine |
| Cobalt-Catalyzed Cycloaddition researchgate.net | [6π+2π] cycloaddition | N-substituted azepines and alkynes | 9-azabicyclo[4.2.1]nona-2,4,7-trienes |
The complex indole alkaloid (−)-actinophyllic acid features a unique and intricate structure that includes a 1-azabicyclo[4.2.1]nonane fragment. nih.govnih.gov The synthesis of this core has been a significant challenge for synthetic chemists. Early strategies explored an intramolecular Mannich reaction between an azocinone and an indole-3-carboxaldehyde (B46971) to form the 1-azabicyclo[4.2.1]nonan-5-one core. researchgate.netresearchgate.net However, this approach often resulted in a single diastereomer with the incorrect stereochemistry relative to the natural product. researchgate.netresearchgate.net
A more successful and elegant strategy involves a pivotal aza-Cope/Mannich rearrangement. nih.govscispace.com In this approach, a hexahydro-1,5-methano-1H-azocino[4,3-b]indole precursor is treated to generate a formaldiminium ion, which then undergoes the rearrangement cascade. This powerful reaction transforms a 3-vinylpiperidine (B15227093) substructure into the desired 1-azabicyclo[4.2.1]nonan-5-one system, successfully establishing the correct architecture and relative configuration required for the total synthesis of (±)- and (−)-actinophyllic acid. nih.govscispace.com
Precursors for the Design of Advanced Chemical Entities
Beyond natural product synthesis, the azabicyclo[4.2.1]nonane scaffold serves as a valuable precursor for designing novel and advanced chemical entities with tailored properties. acs.org Its rigid structure is an excellent foundation for creating analogues of biologically active molecules to explore structure-activity relationships.
An important application is in the development of new ligands for nicotinic acetylcholine receptors (nAChRs), inspired by the structure of anatoxin-a. researchgate.net By retaining the 9-azabicyclo[4.2.1]nonane core and modifying other parts of the molecule, researchers have created potent and selective nAChR ligands. For example, a series of diazine analogues were synthesized where the 3-pyridyl element of a known ligand was replaced by various diazine moieties (pyridazine, pyrimidine, or pyrazine). This was achieved through palladium-catalyzed Stille or Suzuki cross-coupling reactions with a vinyl triflate of N-protected 9-azabicyclo[4.2.1]nonan-2-one.
The resulting compounds were evaluated for their binding affinity to different nAChR subtypes, demonstrating that small modifications to the scaffold can significantly alter pharmacological profiles. The pyrimidine-containing analogue, in particular, emerged as a highly potent and selective ligand for the (α4)2(β2)3 subtype, being approximately 8-fold more potent than natural (+)-anatoxin-a. This work illustrates how the azabicyclo[4.2.1]nonane framework is a key precursor for designing advanced chemical entities with potential therapeutic applications.
| Anatoxin-a Analogue | Pharmacophoric Moiety | Binding Affinity (Ki) for (α4)2(β2)3 nAChR Subtype | Reference |
| (+)-Anatoxin-a | Pyridine | 1.1 nM | |
| DUB-165 (deschloro-UB-165) | Pyridine | 0.05 nM | |
| Analogue 7 | 4-Pyridazinyl | 2.5 nM | |
| Analogue 8 | 5-Pyrimidinyl | 0.14 nM | |
| Analogue 9 | 2-Pyrazinyl | 1.4 nM |
Theoretical and Computational Investigations of 3 Azabicyclo 4.2.1 Nonan 4 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For a molecule like 3-Azabicyclo[4.2.1]nonan-4-one, these methods can provide deep insights into its stability, reactivity, and spectroscopic characteristics.
The electronic structure of this compound would be investigated using methods like Density Functional Theory (DFT) and ab initio calculations. benthamdirect.com These approaches solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
A primary step is molecular geometry optimization . This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its bicyclic framework. Given its bridged structure, particular attention would be paid to the geometry of the amide bond within the lactam ring. In many bicyclic systems, the amide bond can be distorted from the ideal planar conformation, a phenomenon known as amide bond pyramidalization. nih.govacs.org This distortion significantly impacts the molecule's reactivity. nih.govnih.gov
Electronic structure analysis would follow geometry optimization. This involves examining the molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and charge distribution. These analyses help in identifying the most electron-rich and electron-poor regions of the molecule, which are crucial for predicting its reactivity towards electrophiles and nucleophiles. For instance, the analysis would likely show a high electron density around the carbonyl oxygen and a partial positive charge on the carbonyl carbon. The degree of delocalization of the nitrogen lone pair into the carbonyl group, a measure of amide resonance, would also be quantified. nih.gov
Table 1: Hypothetical Optimized Geometry Parameters for this compound This table is illustrative and presents the type of data that would be generated from a geometry optimization calculation. Actual values would require specific computational studies.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
|---|---|---|---|---|
| Bond Length | N(3) | C(4) | - | ~1.35-1.40 Å |
| Bond Length | C(4) | O | - | ~1.22-1.25 Å |
| Bond Angle | C(2) | N(3) | C(4) | ~118-122° |
Quantum chemical calculations are also employed to predict spectroscopic data, which can then be compared with experimental results to validate the computed structure.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted spectrum for this compound would be characteristic of its unique bridged structure, helping in the assignment of peaks in an experimental spectrum.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed to generate a theoretical infrared (IR) spectrum. A key feature for this compound would be the carbonyl (C=O) stretching frequency of the lactam. The position of this band is sensitive to ring strain and the planarity of the amide bond, and its calculated value would provide insight into these structural features. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. acs.org For a simple lactam like this compound, the primary electronic transitions would likely be the n → π* and π → π* transitions associated with the amide chromophore. acs.org
Molecular Mechanics and Conformational Energy Calculations
While quantum mechanics provides high accuracy, it is computationally expensive. Molecular mechanics (MM) offers a faster alternative for exploring the conformational landscape of a molecule. MM methods use a classical physics-based force field to calculate the potential energy of a molecule as a function of its geometry.
For this compound, a systematic conformational search using molecular mechanics would be performed to identify various low-energy conformations (conformers). The bicyclic structure, while rigid, possesses a degree of flexibility. The relative energies of these conformers would be calculated to determine their population at a given temperature. The results would reveal the most likely shapes the molecule adopts, which is crucial for understanding its interactions with other molecules, such as biological receptors. The energy barriers for interconversion between different conformations could also be estimated.
Table 2: Illustrative Relative Conformational Energies This table illustrates the type of output from conformational analysis. The conformers and energies are hypothetical.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
|---|---|---|
| A (Global Minimum) | 0.00 | [Specific angles defining the conformation] |
| B | 1.5 | [Specific angles defining the conformation] |
Computational Design and Structure-Activity Relationship Studies (General Implication based on Applications)
Computational methods are pivotal in modern drug discovery for designing new molecules and understanding their structure-activity relationships (SAR). uni-bonn.denih.gov Although specific biological activities for this compound are not detailed here, one can infer the general implications of computational studies based on the applications of similar lactam-containing molecules.
Bridged and bicyclic lactams are considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. nih.gov Computational studies on the this compound scaffold would serve as a foundation for SAR studies. By computationally introducing various substituents at different positions on the bicyclic ring, researchers can predict how these modifications affect the molecule's properties.
For example, modifications could be made to alter:
Lipophilicity: Affecting how the molecule partitions between water and lipids, which influences its absorption and distribution.
Electronic Properties: Changing the molecule's electrostatic potential to enhance interactions with a biological target.
Steric Profile: Modifying the shape to improve the fit within a receptor's binding pocket.
Quantitative Structure-Activity Relationship (QSAR) models could then be developed. mdpi.com These models establish a mathematical relationship between the computed properties (descriptors) of a series of derivatives and their experimentally measured biological activity. Such models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding and prioritizing synthetic efforts in drug discovery campaigns.
Future Research Directions and Emerging Opportunities
Development of Sustainable and Atom-Economical Synthetic Methodologies
Future synthetic efforts towards 3-Azabicyclo[4.2.1]nonan-4-one and its derivatives should prioritize the development of sustainable and atom-economical methods. Traditional multi-step syntheses often generate significant chemical waste and require harsh reaction conditions. Modern approaches can mitigate these issues.
Key Opportunities:
Catalytic Domino Reactions: The development of catalytic domino (or cascade) reactions presents a highly efficient strategy. A ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols has been shown to be an atom-economical route to nitrogen heterocycles. organic-chemistry.org Applying this concept to suitably designed precursors could enable the construction of the this compound core in a single, efficient step.
"Cut-and-Sew" Transformations: Recent advancements in C-C bond activation offer novel retrosynthetic disconnections. A "cut-and-sew" strategy involving the transformation of strained β-lactams has been developed to construct bridged and fused bicyclic scaffolds. acs.org Exploring similar strategies starting from readily available precursors could provide a novel and efficient entry to the this compound ring system.
Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and catalysts based on earth-abundant metals are central to sustainable synthesis. rsc.org Research into aqueous-phase reactions and the use of catalysts like iron(III) sulfate (B86663) for key bond-forming steps could significantly reduce the environmental impact of synthesizing these compounds. rsc.org
| Synthetic Strategy | Potential Advantages | Relevant Precursors |
| Catalytic Domino Reactions | High atom economy, reduced step count, mild conditions. | Linear aminopropargyl alcohols. |
| "Cut-and-Sew" Transformations | Novel bond disconnections, access to complex scaffolds. | Strained β-lactams. |
| Green Chemistry Approaches | Reduced environmental impact, safer reaction conditions. | Water-soluble starting materials. |
Exploration of Novel Reactivity and Transformation Pathways
The unique strained bicyclic structure of this compound suggests that it may exhibit novel reactivity compared to simpler acyclic or monocyclic lactams. The distortion of the amide bond from planarity can lead to enhanced reactivity. mdpi.comfrontiersin.orgnih.gov
Areas for Exploration:
Amide Bond Activation: The geometry of the amide bond in bicyclic lactams can lead to a reversal of its traditional properties, including increased reactivity towards nucleophiles. mdpi.com Future studies could investigate the susceptibility of the lactam carbonyl in this compound to a variety of nucleophilic additions, potentially leading to new functionalization pathways.
Ring-Opening and Rearrangement Reactions: The inherent ring strain in the bicyclo[4.2.1]nonane system could be exploited in ring-opening or rearrangement reactions to access other complex nitrogen-containing scaffolds. For instance, novel Schmidt reactions have been used to synthesize bicyclic lactams, involving intricate mechanistic pathways. researchgate.net
Intramolecular Cyclizations: The rigid framework of this compound can serve as a template for stereocontrolled intramolecular reactions. For example, intramolecular SN2 cyclization has been a key step in the synthesis of chiral azabicycles from pyroglutaminols. nih.govfigshare.com
Computational-Aided Design and Virtual Screening of New Derivatives
Computational chemistry offers powerful tools for accelerating the discovery of new derivatives of this compound with desired properties.
Promising Approaches:
Virtual Screening: Virtual screening of compound libraries against specific biological targets can identify promising derivatives of this compound. acs.orgnih.govresearchwithrutgers.comnih.govresearchgate.net This approach has been successfully used to discover inhibitors of metallo-β-lactamases. acs.orgresearchwithrutgers.com
Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models can guide the design of new and more potent derivatives. This has been applied in the exploration of the structure-activity relationship for α7 nicotinic acetylcholine (B1216132) receptor silent agonists. nih.gov
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the reactivity, stability, and spectroscopic properties of new derivatives, aiding in the selection of synthetic targets.
| Computational Method | Application | Potential Outcome |
| Virtual Screening | Identification of potential drug candidates from large libraries. | Novel inhibitors for specific biological targets. |
| Pharmacophore Modeling | Guiding the design of new derivatives with enhanced activity. | More potent and selective compounds. |
| Quantum Chemical Calculations | Prediction of molecular properties and reactivity. | Rational selection of synthetic targets. |
Interdisciplinary Research Integrating Synthesis and Advanced Characterization
A comprehensive understanding of the structure-property relationships of this compound and its derivatives will require an interdisciplinary approach that combines synthetic chemistry with advanced characterization techniques.
Synergistic Opportunities:
Advanced NMR Spectroscopy: In-depth NMR studies, including 2D techniques, can provide detailed information about the conformation and dynamics of the bicyclic system in solution.
X-ray Crystallography: Single-crystal X-ray diffraction is crucial for unambiguously determining the three-dimensional structure of new derivatives and for understanding the precise geometry of the distorted amide bond.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds.
In Situ Spectroscopic Techniques: Techniques such as in situ Raman spectroscopy can be used to monitor reactions in real-time, providing valuable mechanistic insights. mdpi.com
The integration of these advanced characterization methods with synthetic efforts will be critical for elucidating the unique properties of this compound and for guiding the design of new functional molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
